CEP-37440

描述

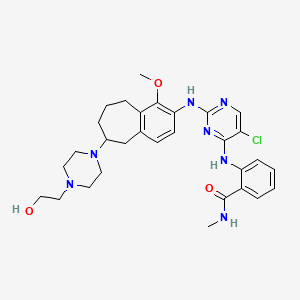

2-[[5-chloro-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-1-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl]amino]pyrimidin-4-yl]amino]-N-methylbenzamide is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its potential as a kinase inhibitor, which makes it a valuable candidate in cancer research and treatment.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-chloro-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-1-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl]amino]pyrimidin-4-yl]amino]-N-methylbenzamide involves multiple steps, starting from readily available starting materials. The key steps include:

- Attachment of the benzo7annulen moiety : This step requires the use of palladium-catalyzed coupling reactions to attach the benzo7annulen ring system to the pyrimidine core.

- Introduction of the piperazine ring : The piperazine ring is introduced through nucleophilic substitution reactions.

- Final coupling and methylation : The final steps involve coupling the intermediate with N-methylbenzamide and subsequent methylation to obtain the target compound.

Formation of the pyrimidine core: This involves the reaction of appropriate chlorinated pyrimidine derivatives with amines under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography and crystallization.

化学反应分析

Types of Reactions

2-[[5-chloro-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-1-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl]amino]pyrimidin-4-yl]amino]-N-methylbenzamide undergoes various chemical reactions, including:

- Oxidation : The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

- Reduction : Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

- Substitution : The compound can undergo nucleophilic substitution reactions, particularly at the chloro and piperazine moieties.

Common Reagents and Conditions

- Oxidation : Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

- Reduction : Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

- Substitution : Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications.

科学研究应用

Metabolic Stability Assessment

Recent studies have established methodologies to assess the metabolic stability of CEP-37440 using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This analytical approach is characterized by high sensitivity and efficiency, enabling the quantification of this compound in human liver microsomes (HLMs) . The compound demonstrated moderate metabolic rates, suggesting favorable bioavailability and pharmacokinetics conducive for therapeutic use .

Key Findings:

- Methodology : The LC-MS/MS method was validated following US-FDA guidelines, ensuring reliability in detecting low concentrations (as low as 1 ng/mL) of this compound in HLMs .

- Metabolic Profile : The compound exhibited a favorable half-life and clearance rate, indicating potential for sustained action in vivo .

Efficacy Against Inflammatory Breast Cancer

This compound has shown promising results in preclinical models of inflammatory breast cancer. Studies indicate that it effectively inhibits cell proliferation in IBC cell lines while sparing normal breast epithelial cells. This selectivity is crucial for minimizing side effects during treatment .

Case Study: In Vivo Efficacy

In a study utilizing xenograft mouse models, this compound treatment resulted in significant tumor growth inhibition:

Additionally, none of the treated mice developed brain metastasis, contrasting with a 20% incidence in control groups. This underscores the potential of this compound to cross the blood-brain barrier and prevent metastatic spread .

Combination Therapy Potential

Research suggests that combining this compound with other therapeutic agents may yield superior outcomes compared to monotherapy. In vitro studies indicated enhanced efficacy when used alongside other inhibitors targeting different pathways involved in tumor growth and metastasis .

Summary of Applications

| Application Area | Details |

|---|---|

| Metabolic Stability | Assessed using LC-MS/MS; moderate metabolic rates indicating favorable pharmacokinetics. |

| Efficacy Against IBC | Significant inhibition of tumor growth in xenograft models; selective action on cancer cells. |

| Combination Therapy | Enhanced effects observed when combined with other agents targeting tumor pathways. |

作用机制

The compound exerts its effects primarily through inhibition of kinase enzymes. It binds to the active site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts signaling pathways that are crucial for cell proliferation and survival, making it effective against cancer cells.

相似化合物的比较

Similar Compounds

- Dasatinib : Another kinase inhibitor with a similar structure and mechanism of action.

- Imatinib : A well-known kinase inhibitor used in the treatment of chronic myeloid leukemia.

- Bosutinib : Another kinase inhibitor with applications in cancer treatment.

Uniqueness

2-[[5-chloro-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-1-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl]amino]pyrimidin-4-yl]amino]-N-methylbenzamide is unique due to its specific structural features, which confer distinct binding properties and selectivity for certain kinases. This makes it a valuable compound for targeted cancer therapy.

生物活性

CEP-37440 is a novel compound that functions as a selective inhibitor of focal adhesion kinase (FAK) and anaplastic lymphoma kinase (ALK). This dual inhibition is particularly relevant in the context of inflammatory breast cancer (IBC), where FAK is often upregulated and plays a critical role in tumor progression and metastasis. This article explores the biological activity of this compound, detailing its mechanisms, efficacy in various cancer models, and implications for future therapies.

This compound operates primarily by inhibiting the autophosphorylation activity of FAK at tyrosine 397, which is crucial for its activation and subsequent signaling pathways involved in cell proliferation and survival. By blocking this pathway, this compound effectively reduces the proliferation of IBC cells while sparing normal breast epithelial cells, indicating its potential for selective therapeutic use.

In Vitro Studies

In vitro studies demonstrated that this compound significantly decreased the proliferation of several IBC cell lines at varying concentrations:

| Cell Line | Concentration (nM) | Proliferation Inhibition (%) |

|---|---|---|

| FC-IBC02 | 88 | 50% |

| SUM190 | 88 | 60% |

| KPL4 | 88 | 55% |

| MDA-MB-231 (TNBC) | 40 | 45% |

| MDA-MB-468 (TNBC) | 40 | 50% |

The compound was particularly effective against cell lines that express phospho-FAK1, underscoring its targeted action against malignant cells while minimizing effects on healthy tissues .

In Vivo Studies

In vivo efficacy was assessed using xenograft models in mice. After treatment with this compound at a dosage of 55 mg/kg twice daily for seven weeks, significant tumor growth inhibition was observed:

| Cell Line | Tumor Growth Inhibition (%) |

|---|---|

| SUM190 | 79.7% |

| FC-IBC02 | 33% |

| SUM149 | 23% |

Notably, none of the FC-IBC02 xenografts treated with this compound developed brain metastases, while 20% of control group mice did. This finding highlights this compound's potential to prevent metastasis, particularly to the brain, which is a common complication in advanced breast cancer .

Pharmacokinetics and Metabolic Stability

This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and the ability to penetrate the blood-brain barrier. Preclinical assessments indicated moderate metabolic stability, suggesting that it can maintain effective concentrations in systemic circulation without excessive accumulation in organs . The compound's metabolic profile was characterized using various models to ensure its safety and efficacy in clinical settings.

Clinical Implications and Future Directions

The promising results from preclinical studies have paved the way for clinical trials. A phase I trial was initiated to evaluate the safety and maximum tolerated dose of this compound in patients with metastatic solid tumors. The dual inhibition mechanism may provide a synergistic effect in overcoming resistance mechanisms commonly encountered with single-agent therapies targeting either FAK or ALK alone .

属性

IUPAC Name |

2-[[5-chloro-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl]amino]pyrimidin-4-yl]amino]-N-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38ClN7O3/c1-32-29(40)23-7-3-4-9-25(23)34-28-24(31)19-33-30(36-28)35-26-11-10-20-18-21(6-5-8-22(20)27(26)41-2)38-14-12-37(13-15-38)16-17-39/h3-4,7,9-11,19,21,39H,5-6,8,12-18H2,1-2H3,(H,32,40)(H2,33,34,35,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCSHRERPHLTPEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C4=C(CC(CCC4)N5CCN(CC5)CCO)C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38ClN7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。